1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Lipophilicity Membrane permeability Drug design

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-01-7) is a disubstituted pyrazole-4-carboxylic acid bearing a phenyl group at N1 and a trifluoromethyl group at C3. With a molecular weight of 256.18 g/mol, a predicted logP of 2.59, and a predicted pKa of 2.80 ± 0.36, this compound occupies a distinct physicochemical space relative to non-fluorinated and regioisomeric analogs.

Molecular Formula C11H7F3N2O2
Molecular Weight 256.18 g/mol
CAS No. 142818-01-7
Cat. No. B120661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
CAS142818-01-7
Molecular FormulaC11H7F3N2O2
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-16(15-9)7-4-2-1-3-5-7/h1-6H,(H,17,18)
InChIKeyAUYRCXFCCKSUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-01-7): Procurement-Ready Physicochemical and Biological Profile


1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-01-7) is a disubstituted pyrazole-4-carboxylic acid bearing a phenyl group at N1 and a trifluoromethyl group at C3 . With a molecular weight of 256.18 g/mol, a predicted logP of 2.59, and a predicted pKa of 2.80 ± 0.36, this compound occupies a distinct physicochemical space relative to non-fluorinated and regioisomeric analogs . It has been reported to inhibit diacylglycerol acyltransferase (DGAT) and HMG-CoA reductase, reducing plasma triglycerides in animal models . The compound also serves as a key intermediate in the synthesis of antifungal carboxamide derivatives and COX-2 inhibitor precursors [1].

Why 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Generic Pyrazole-4-carboxylic Acid Analogs


Substituting 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-01-7) with a non-fluorinated analog such as 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5) results in a logP reduction of approximately 1.0 log unit (from 2.59 to 1.57), substantially altering membrane permeability and target engagement . More critically, replacement with the 5-CF₃ regioisomer (CAS 98534-81-7) shifts the pKa from 2.80 to 3.29, which modifies the ionization state at physiological pH and can impact solubility, salt formation, and receptor binding . The N-phenyl substituent, while reducing antifungal activity relative to N-methyl analogs in carboxamide derivatives (e.g., 73.2% vs. 11.3% inhibition against G. zeae at 100 µg/mL), confers dual DGAT/HMG-CoA reductase inhibition not reported for the N-methyl analog [1]. These quantifiable differences demonstrate that in-class substitution cannot be made without altering key performance parameters.

Quantitative Differentiation Evidence for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-01-7)


LogP Advantage: 1.02-Unit Lipophilicity Increase Over Non-Fluorinated 1-Phenyl-1H-pyrazole-4-carboxylic acid

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-01-7) exhibits a predicted logP of 2.59, compared to 1.57 for the non-fluorinated analog 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5) . This 1.02 log unit increase, attributable to the 3-CF₃ substituent, corresponds to an approximately 10.5-fold higher octanol-water partition coefficient, translating to enhanced passive membrane permeability and potentially improved oral bioavailability in prodrug or derivatized forms .

Lipophilicity Membrane permeability Drug design

pKa Differentiation: 0.49-Unit Stronger Acidity Compared to the 5-CF₃ Regioisomer

The 3-CF₃ regioisomer (CAS 142818-01-7) has a predicted pKa of 2.80 ± 0.36, whereas the 5-CF₃ regioisomer (CAS 98534-81-7) has a predicted pKa of 3.29 . The 0.49-unit lower pKa means that at pH 5.5, the 3-CF₃ compound is approximately 3.1-fold more ionized (carboxylate form), which can influence solubility, salt-forming propensity, and hydrogen-bonding capacity with biological targets .

Ionization state Salt formation Bioavailability

Antifungal SAR: N-Phenyl Substitution Reduces Activity by 6.5-Fold vs. N-Methyl Analog in G. zeae Inhibition

In a head-to-head comparison of carboxamide derivatives synthesized from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid versus 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-01-7), the N-methyl derivative 6b showed 73.2% inhibition against Gibberella zeae at 100 µg/mL, whereas the N-phenyl derivative 10a showed only 11.3% inhibition [1]. The authors explicitly concluded that 'antifungal activity of the synthesized compounds was obviously decreased when the methyl group at N-1 of the pyrazole ring was replaced by a phenyl group' [1].

Antifungal activity Structure-activity relationship Agrochemical

Dual DGAT/HMG-CoA Reductase Inhibition: A Mechanistic Profile Absent in N-Methyl and Non-Fluorinated Analogs

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1PTCA; CAS 142818-01-7) has been reported to inhibit both diacylglycerol acyltransferase (DGAT) and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, two key enzymes in triglyceride synthesis . This dual inhibitory activity led to reduced plasma triglyceride levels and increased insulin sensitivity in animal models . This specific pharmacological profile has not been reported for the N-methyl analog (1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) or the non-fluorinated 1-phenyl-1H-pyrazole-4-carboxylic acid, indicating that both the N-phenyl and 3-CF₃ groups are necessary for this activity .

Metabolic disease Triglyceride synthesis DGAT inhibitor

Aqueous Solubility: 0.92 g/L Provides a Defined Baseline for Formulation and Reaction Solvent Selection

The predicted aqueous solubility of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-01-7) is 0.92 g/L at 25 °C . This solubility is lower than that of non-fluorinated 1-phenyl-1H-pyrazole-4-carboxylic acid, which lacks the hydrophobic CF₃ group (specific experimental solubility not found, but logP difference of 1.02 units implies significant solubility reduction) . The defined 0.92 g/L value enables informed solvent selection for coupling reactions and salt screening without empirical trial-and-error.

Solubility Formulation Synthetic chemistry

Optimal Application Scenarios for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-01-7) Based on Quantitative Evidence


Metabolic Disease Lead Optimization: Triglyceride-Lowering Agent Development

Based on the dual DGAT/HMG-CoA reductase inhibition profile [1], this compound is the preferred starting intermediate for medicinal chemistry programs targeting hypertriglyceridemia, obesity, or insulin resistance. The N-phenyl group and 3-CF₃ substituent are both required for this dual-enzyme activity, ruling out substitution with N-methyl or non-fluorinated analogs . Researchers should prioritize procurement of CAS 142818-01-7 with ≥97% purity to ensure reproducible in vivo triglyceride-lowering results in rodent models [1].

COX-2 Selective Inhibitor Precursor in Anti-inflammatory Drug Discovery

This compound serves as a COX-2 inhibitor precursor, with the carboxylic acid at the 4-position enabling regioselective amide or sulfonamide coupling [1]. The logP of 2.59 positions derivatives favorably for moderate membrane permeability while the pKa of 2.80 supports salt formation for improved aqueous solubility of final drug candidates . Compared to the 5-CF₃ regioisomer (pKa 3.29), the 3-CF₃ variant's stronger acidity offers more predictable coupling reactivity .

Agrochemical SAR Studies: N-Phenyl vs. N-Methyl Baseline for Fungicide Discovery

The well-characterized 6.5-fold activity difference between N-phenyl and N-methyl carboxamide derivatives against Gibberella zeae (11.3% vs. 73.2% inhibition at 100 µg/mL) [1] establishes this compound as the essential N-phenyl comparator for antifungal SAR campaigns. Research groups should procure both CAS 142818-01-7 (N-phenyl) and the corresponding N-methyl analog to systematically explore the N1-substituent's impact on potency, selectivity, and resistance profiles in phytopathogenic fungi.

Fluorinated Building Block for CNS-Targeted Library Synthesis

With a logP of 2.59—exceeding the CNS drug-like threshold of ~2.0—and a molecular weight of 256.18 g/mol within lead-like space [1], this compound is an ideal carboxylic acid building block for parallel amide library synthesis targeting CNS receptors. The 1.02 log unit lipophilicity advantage over the non-fluorinated analog (logP 1.57) provides a meaningful differentiation for programs requiring blood-brain barrier penetration . Procurement in 1-5 gram quantities supports library production of 24-96 amide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.